REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[N:11]1[C:18](Cl)=[N:17][C:15](Cl)=[N:14][C:12]=1[Cl:13].[C:20](=[O:23])([O-])[O-:21].[Na+].[Na+]>CC(C)=O.O>[Cl:13][C:12]1[N:11]=[C:18]([NH:1][C:2]2[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=2)[N:17]=[C:15]([NH:1][C:2]2[CH:10]=[CH:9][C:5]([C:20]([OH:21])=[O:23])=[CH:4][CH:3]=2)[N:14]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
350 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
157.1 g
|
Type
|
reactant
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Name
|
|
Quantity
|
739.93 g
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
7437.5 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
135.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
993.5 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the addition the batch
|
Type
|
ADDITION
|
Details
|
to mix for one hour at 15° C.
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solid was collected
|
Type
|
WASH
|
Details
|
washed with water and acetone
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC(=N1)NC1=CC=C(C(=O)O)C=C1)NC1=CC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 335 g | |
YIELD: CALCULATEDPERCENTYIELD | 101.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |